
Finasteride (acetate)
概要
説明
フィナステリド酢酸塩は、MK-906酢酸塩としても知られており、5α-レダクターゼ酵素の強力な競合阻害剤です。この酵素は、テストステロンをジヒドロテストステロン(DHT)に変換する役割を果たし、DHTはより強力なアンドロゲンです。 フィナステリド酢酸塩は、II型5α-レダクターゼに対して高い親和性を持ち、良性前立腺肥大症(BPH)や男性型脱毛症などの治療に効果的です .
準備方法
合成経路と反応条件
フィナステリド酢酸塩の合成には、基本的なステロイド構造から始まるいくつかのステップが含まれます。主要なステップには、4-アザ基の導入と酢酸エステルの形成が含まれます。反応条件は通常、反応を促進するために有機溶媒と触媒の使用が含まれます。 合成経路と反応条件に関する具体的な詳細は、企業秘密であり、公開文献ではしばしば公開されていません .
工業生産方法
フィナステリド酢酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と純度が最適化されており、再結晶やクロマトグラフィーなどの複数の精製ステップが含まれることが多くあります。 自動反応器と厳格な品質管理対策の使用により、最終製品の一貫性と安全性が確保されます .
化学反応の分析
反応の種類
フィナステリド酢酸塩は、主に還元反応と置換反応を起こします。 還元反応には、ケトン基をヒドロキシル基に変換することが含まれ、置換反応には、多くの場合、酢酸基を他の官能基に置き換えることが含まれます .
一般的な試薬と条件
フィナステリド酢酸塩の反応で使用される一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。 反応は通常、制御された温度と不活性雰囲気下で行われ、望ましくない副反応を防ぎます .
生成される主要な生成物
フィナステリド酢酸塩の反応から生成される主要な生成物には、さまざまなヒドロキシル誘導体と置換アナログが含まれます。 これらの生成物は、多くの場合、潜在的な生物学的活性と治療用途について研究されています .
科学研究アプリケーション
フィナステリド酢酸塩は、幅広い科学研究用途があります。
化学: 酵素阻害とステロイド代謝を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと遺伝子発現への影響について調査されています。
医学: BPHや男性型脱毛症の治療法の研究で広く使用されています。
産業: 新しい医薬品や治療薬の開発に使用されています .
科学的研究の応用
Treatment of Benign Prostatic Hyperplasia
Overview
Finasteride was first approved by the FDA in 1992 for the treatment of BPH, aiming to alleviate urinary symptoms associated with prostate enlargement. It reduces DHT levels significantly, leading to decreased prostatic volume and improved urinary flow.
Clinical Findings
- A study demonstrated that finasteride reduced prostatic DHT levels by over 90% and serum DHT levels by approximately 70% .
- Long-term use has been associated with a decrease in the need for surgical interventions, such as transurethral resection of the prostate .
Treatment of Androgenetic Alopecia
Overview
Finasteride is also indicated for male pattern hair loss, enhancing hair density and thickness.
Clinical Findings
- A randomized controlled trial involving 3500 women treated for androgenetic alopecia found that both finasteride and dutasteride significantly increased hair thickness over three years .
- In a separate study, finasteride demonstrated superior efficacy compared to placebo in increasing hair count, with significant improvements noted after six months of treatment .
Management of Hirsutism
Overview
Finasteride is utilized in treating hirsutism in women, particularly those who experience excessive hair growth due to hyperandrogenism.
Clinical Findings
- A systematic review indicated that finasteride significantly reduced the Ferriman-Gallwey score, a clinical measure of hirsutism severity .
- In a study comparing finasteride with cyproterone acetate and spironolactone, all treatments showed similar short-term effectiveness; however, spironolactone maintained its efficacy longer post-treatment .
Treatment of Acne Vulgaris
Overview
Finasteride's antiandrogenic properties make it a potential treatment option for women with acne vulgaris linked to elevated androgen levels.
Clinical Findings
- A retrospective study revealed that nine out of twelve women reported significant improvements in acne symptoms after finasteride treatment .
- The findings suggest that excessive activity of the 5-alpha reductase enzyme may contribute to acne development in women with normal testosterone levels.
Topical Formulations
Overview
Recent research has explored topical formulations of finasteride to minimize systemic side effects while maintaining efficacy.
Clinical Findings
- A placebo-controlled trial showed that a topical solution of finasteride led to significant reductions in hair shedding and increases in hair density over a 16-month period . This approach may be particularly beneficial for pre-menopausal women who are at risk for systemic side effects from oral administration.
Data Table: Summary of Clinical Applications
作用機序
フィナステリド酢酸塩は、II型5α-レダクターゼ酵素と安定な複合体を形成することにより、その効果を発揮し、その活性を阻害します。この阻害は、テストステロンからジヒドロテストステロン(DHT)への変換を減らし、アンドロゲン活性を低下させます。 分子標的は、アンドロゲン受容体と、細胞の成長と分化に関与するさまざまなシグナル伝達経路を含みます .
類似化合物との比較
類似化合物
デュタステリド: I型とII型の両方の酵素を阻害する、より広範囲なスペクトルを持つ別の5α-レダクターゼ阻害剤。
独自性
フィナステリド酢酸塩は、II型5α-レダクターゼに対する高い選択性でユニークであり、BPHや男性型脱毛症などの状態に特に効果的です。 その高い親和性と競合的阻害メカニズムは、他の類似化合物とは異なります .
生物活性
Finasteride (acetate) is a synthetic antiandrogen primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Its biological activity is largely attributed to its role as a selective inhibitor of the enzyme 5α-reductase, which converts testosterone into the more potent androgen dihydrotestosterone (DHT). This article explores the biological activity of finasteride acetate through various studies, clinical trials, and its pharmacological mechanisms.
Finasteride functions by competitively inhibiting the Type II isoenzyme of 5α-reductase, predominantly found in the prostate, seminal vesicles, and hair follicles. By blocking this enzyme, finasteride effectively reduces DHT levels, leading to decreased stimulation of androgen receptors in target tissues. The following table summarizes key pharmacokinetic properties and actions of finasteride:
Property | Details |
---|---|
Inhibition Selectivity | 100-fold selectivity for Type II over Type I 5α-reductase |
DHT Reduction | Up to 91.4% reduction in intraprostatic DHT levels |
Testosterone Levels | Increase in serum testosterone by approximately 10-20% |
Onset of Action | Maximum effect observed within 8 hours post-administration |
Half-Life | Approximately 6 hours; prolonged in elderly patients |
Bioavailability | Mean oral bioavailability around 65% |
Prostate Volume Reduction
A significant body of research has demonstrated that finasteride acetate can lead to a reduction in prostate volume. In a study involving men with BPH, patients treated with finasteride showed an average decrease in prostate size by about 20-30% over a treatment period of 6 to 24 months .
Hirsutism Treatment
In a randomized clinical trial comparing finasteride with cyproterone acetate and spironolactone for treating idiopathic hirsutism, all treatments showed similar effectiveness in reducing hirsutism scores. However, finasteride was noted to significantly increase total testosterone levels while effectively decreasing DHT levels . The study's results indicated:
- Ferriman-Gallwey Score Reduction :
- Finasteride: Decreased by 38.6%
- Cyproterone Acetate: Decreased by 38.9%
- Spironolactone: Decreased by 38.5%
Side Effects and Health Risks
Long-term use of finasteride has been associated with several health risks. Notably, studies have suggested potential links between finasteride use and conditions such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and type 2 diabetes mellitus (T2DM) . Additionally, there have been reports regarding mood alterations and an increased risk of suicidal behavior among users with pre-existing mood disorders .
Case Studies
-
Case Study on Ocular Function :
A study investigated the effects of finasteride on lacrimal gland function in rats. Results indicated that finasteride administration led to significant dry eye symptoms, characterized by reduced tear production and inflammation in the lacrimal glands . -
Suicidal Risk Assessment :
A nationwide cohort study assessed suicidal outcomes among users of finasteride compared to dutasteride. While no significant overall increase in suicide risk was found, individuals with prior mood disorders exhibited a heightened risk when using finasteride .
特性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQSECJQBIRJR-ZNBOUQNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。